molecular formula C11H20O6 B580518 (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate CAS No. 93635-76-8

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Cat. No. B580518
CAS RN: 93635-76-8
M. Wt: 248.275
InChI Key: BHCHXRCKXIVVCN-XLDPMVHQSA-N
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Description

The compound “(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate” is a complex organic molecule. The (2S,3R) and ® notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The molecule contains an ethyl group, a dioxolane ring (a type of ether), two hydroxyl groups, and a carboxylate ester group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The dioxolane ring would add a cyclic structure to the molecule, and the stereochemistry would affect the 3D conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and hydroxyls would likely make it somewhat polar .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. For example, Mukarram et al. (2011) describe a practical process for synthesizing an intermediate used in preparing gemcitabine hydrochloride, a chemotherapy medication (Mukarram et al., 2011).

  • Material Science and Polymer Chemistry : Various derivatives are used in the creation of specialized materials. For instance, Fukuda and Nakashima (1983) explored the photocrosslinking properties of polymers containing dioxolane derivatives, highlighting their potential in materials science (Fukuda & Nakashima, 1983).

  • Synthesis of Beta-Amino Acids : Fernandez et al. (2006) describe a stereocontrolled synthesis of beta-amino acids using derivatives of this compound, showcasing its utility in producing complex organic molecules (Fernandez et al., 2006).

  • Fuel and Solvent Production : Harvey et al. (2016) demonstrated the use of dioxolane derivatives in producing sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).

  • Chiral Recognition and Bioconjugation : Dong et al. (2015) synthesized novel polymers for selective recognition of enantiomers, leveraging the chiral properties of dioxolane derivatives (Dong et al., 2015). Similarly, Rossi et al. (2008) worked on the RAFT synthesis of acrylic copolymers containing dioxolane functional groups for bioconjugation applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

properties

IUPAC Name

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHXRCKXIVVCN-XLDPMVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)([C@@H]([C@H]1COC(O1)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680992
Record name ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

CAS RN

93635-76-8
Record name ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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